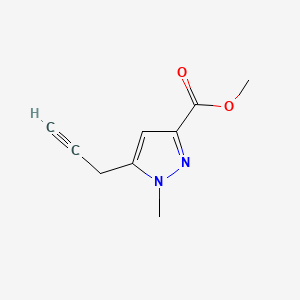
methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at position 5, and a carboxylate ester group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with propargyl bromide to introduce the prop-2-yn-1-yl group at position 5. This is followed by esterification of the resulting intermediate with methyl chloroformate to form the carboxylate ester group at position 3 .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues in the active site .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate: Similar structure but with different substitution pattern.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate: Similar structure but with carboxylate group at position 4.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Similar structure but with carboxamide group instead of carboxylate.
Uniqueness
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group at position 5 and the carboxylate ester group at position 3 differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 1-methyl-5-prop-2-ynylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-4-5-7-6-8(9(12)13-3)10-11(7)2/h1,6H,5H2,2-3H3 |
InChI Key |
MLOGBIRPNPCXNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




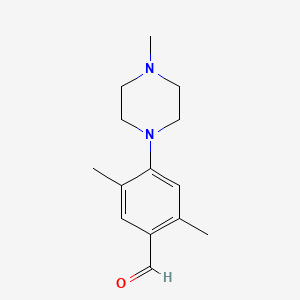
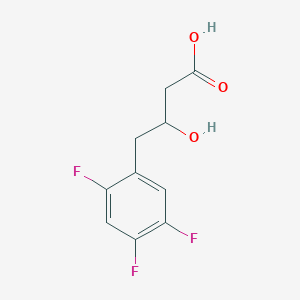
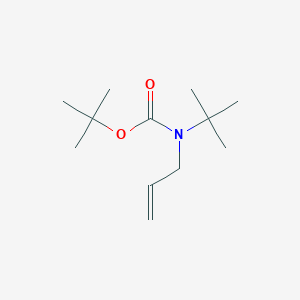
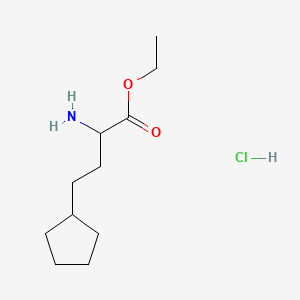
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
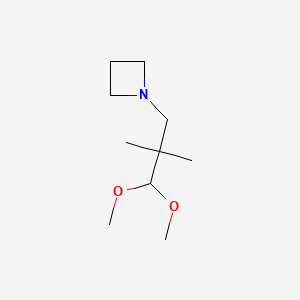
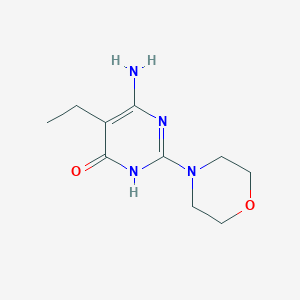

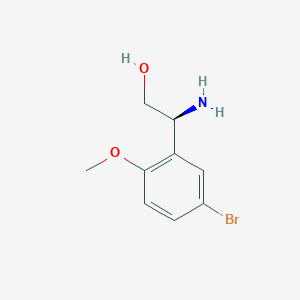
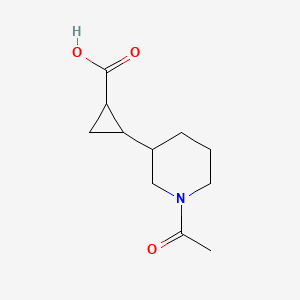
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
